Aminoethoxyethanol

Beschreibung

Eigenschaften

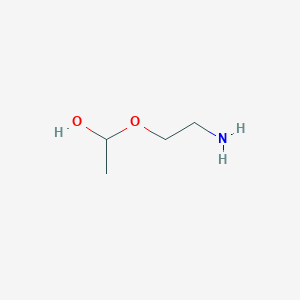

Molekularformel |

C4H11NO2 |

|---|---|

Molekulargewicht |

105.14 g/mol |

IUPAC-Name |

1-(2-aminoethoxy)ethanol |

InChI |

InChI=1S/C4H11NO2/c1-4(6)7-3-2-5/h4,6H,2-3,5H2,1H3 |

InChI-Schlüssel |

JPIGSMKDJQPHJC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(O)OCCN |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Aminoethoxyethanol (CAS 929-06-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoethoxyethanol (AEE), systematically named 2-(2-aminoethoxy)ethanol (B1664899) and also known by synonyms such as Diethylene Glycolamine and Diglycolamine, is a versatile organic compound with the CAS registry number 929-06-6.[1][2][3] Structurally, it is a primary amine and an alcohol, containing both an amino group (-NH2) and a hydroxyl group (-OH), which imparts it with unique chemical properties and a wide range of applications.[1] This bifunctionality allows it to be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and corrosion inhibitors, as a solvent for removing acid gases in industrial processes, and as a component in the formulation of various products.[4][5] This guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its primary synthesis pathways.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application, and the design of chemical processes.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₁NO₂ | [1][2][6] |

| Molecular Weight | 105.14 g/mol | [1][6] |

| Appearance | Colorless to faintly yellow liquid | [4][7] |

| Odor | Faint, fish-like or mild amine odor | [4][8] |

| Density | 1.048 g/mL at 25 °C | [6] |

| Boiling Point | 218-224 °C | [6][7] |

| Melting Point | -12.5 °C | [3][8][9] |

| Flash Point | 127 °C (260.6 °F) | [3][6] |

| Solubility | Miscible with water and alcohols | [3][8] |

| pKa | 10.2 (10g/l, H₂O, 20℃) | [3][9] |

| Vapor Pressure | <0.1 hPa at 20 °C | [9] |

Table 2: Safety and Reactivity Data

| Property | Value | Reference(s) |

| Stability | Stable under normal conditions, but is hygroscopic. | [1][7] |

| Reactivity | Reacts with acids and strong oxidizing agents.[7] It can also react with carbon dioxide.[7] | |

| Incompatibilities | Strong acids, strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[7] | |

| Hazardous Decomposition Products | Combustion produces toxic oxides of nitrogen, carbon monoxide, and carbon dioxide.[3][7] | |

| Hazard Class | 8 (Corrosive) | [10] |

Experimental Protocols

This section details the methodologies for determining some of the key properties of this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of this compound can be determined using the capillary tube method, which is suitable for small sample volumes.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., MelTemp)

-

Thermometer (calibrated)

-

Capillary tubes (one end sealed)

-

Small test tube

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, with its open end downwards, is placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated. As the temperature approaches the boiling point of this compound, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is carefully adjusted to maintain a steady stream of bubbles.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11][12][13]

Determination of Density (Vibrating Tube Densitometer)

A vibrating tube densitometer provides a precise method for measuring the density of liquids like this compound.

Apparatus:

-

Vibrating tube densiteter (e.g., Anton Paar DMA series)

-

Syringe for sample injection

-

Thermostatic control for the instrument

-

Reference standards (e.g., dry air and deionized water)

-

Sample of this compound

Procedure:

-

The densitometer is calibrated using two standards of known density, typically dry air and deionized water, at the desired measurement temperature (e.g., 25 °C).

-

The instrument's measuring cell, a U-shaped tube, is cleaned and dried.

-

A sample of this compound is injected into the measuring cell using a syringe, ensuring no air bubbles are present.

-

The instrument electronically excites the U-tube, causing it to oscillate. The frequency of oscillation is measured, which is directly related to the density of the sample.

-

The instrument's software calculates and displays the density of the this compound sample.[3][14][15]

Determination of Flash Point (Pensky-Martens Closed-Cup Method - ASTM D93)

The flash point is a critical safety parameter. For a high-boiling point liquid like this compound, the Pensky-Martens closed-cup method is appropriate.

Apparatus:

-

Pensky-Martens closed-cup flash point tester

-

Heat source

-

Stirrer

-

Ignition source (e.g., gas flame or electric igniter)

-

Thermometer

-

Sample of this compound

Procedure:

-

A specified volume of this compound is placed in the test cup of the Pensky-Martens apparatus.

-

The lid, which contains the stirrer, thermometer, and ignition source port, is secured on the cup.

-

The sample is heated at a slow, constant rate while being continuously stirred.

-

At regular temperature intervals, the stirring is stopped, and an ignition source is briefly introduced into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[16][17][18]

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of the amino group in this compound.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Solution of this compound of known concentration

Procedure:

-

A known volume and concentration of this compound solution is placed in a beaker with a magnetic stir bar.

-

The calibrated pH electrode is immersed in the solution.

-

The solution is titrated with the standardized HCl solution, added in small, known increments from the burette.

-

After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, which is the point where half of the amine has been protonated.[4][19]

Synthesis and Reaction Pathways

This compound can be synthesized through several routes. The most common industrial method involves the reductive amination of diethylene glycol.

Synthesis of this compound via Reductive Amination

This process involves the reaction of diethylene glycol with ammonia (B1221849) in the presence of a catalyst and hydrogen gas.

Experimental Workflow for Reductive Amination:

General Reactivity of this compound

The presence of both an amino and a hydroxyl group allows this compound to undergo a variety of chemical reactions.

Conclusion

This compound (CAS 929-06-6) is a valuable bifunctional molecule with a well-characterized set of chemical and physical properties. Its utility in various scientific and industrial fields stems from the reactivity of its primary amine and hydroxyl functional groups. The experimental protocols outlined in this guide provide a framework for the accurate determination of its key characteristics, and the visualized synthesis pathways offer a clear understanding of its production. This comprehensive technical guide serves as a valuable resource for researchers, scientists, and drug development professionals working with this versatile compound.

References

- 1. The synthesis method of 2-(2-Aminoethoxy)ethanol_Chemicalbook [chemicalbook.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. uvadoc.uva.es [uvadoc.uva.es]

- 4. benchchem.com [benchchem.com]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. The Williamson Ether Synthesis [cs.gordon.edu]

- 8. community.wvu.edu [community.wvu.edu]

- 9. uvadoc.uva.es [uvadoc.uva.es]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. calnesis.com [calnesis.com]

- 16. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 17. ASTM D93 Flash Point Testing | Pentyl Labs [pentyllabs.com]

- 18. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 19. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Physical Properties of 2-(2-Aminoethoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

2-(2-Aminoethoxy)ethanol, also known as Diglycolamine (DGA), is a versatile organic compound valued for its bifunctional nature, possessing both a primary amine and a primary alcohol. This unique structure makes it a crucial component in a wide array of applications, from industrial gas treating to its use as a linker in the synthesis of bioconjugates for drug delivery and protein labeling.[1][2] A thorough understanding of its physical properties is essential for its effective application in research and development.

Core Physical and Chemical Properties

2-(2-Aminoethoxy)ethanol is a colorless to light yellow, slightly viscous liquid with a mild amine-like odor.[1][3][4] It is combustible but can be difficult to ignite.[1][4] The compound is stable under recommended storage conditions and is incompatible with strong acids and oxidizing agents.[1][5]

Table 1: General and Identification Properties

| Property | Value | Source(s) |

| Chemical Name | 2-(2-Aminoethoxy)ethanol | [6][7] |

| Synonyms | Diglycolamine (DGA), Diethylene glycolamine | [6][8] |

| CAS Number | 929-06-6 | [1][8] |

| Molecular Formula | C4H11NO2 | [6][8][9] |

| Molecular Weight | 105.14 g/mol | [1][10] |

| Appearance | Colorless to light yellow liquid | [1][4][7] |

| Odor | Faint, fish-like, mild amine odor | [1][4] |

Quantitative Physical Data

The following tables summarize the key quantitative physical properties of 2-(2-Aminoethoxy)ethanol, critical for experimental design, process modeling, and safety assessments.

Table 2: Thermodynamic and Physical State Properties

| Property | Value | Conditions | Source(s) |

| Boiling Point | 218 - 224 °C | at 1013 mbar / 760 mmHg | [1][10] |

| Melting Point | -11 °C to -12.5 °C | [1][4] | |

| Density | 1.048 - 1.06 g/cm³ | at 20-25 °C | [1][10][11] |

| Vapor Pressure | <0.1 hPa | at 20 °C | [1][5] |

| Flash Point | 126 - 127 °C | Closed Cup | [4][11] |

| Autoignition Temp. | 370 °C | [12] | |

| Explosive Limits | 2.0 - 15.5% (v/v) | [1] |

Table 3: Optical and Physicochemical Properties

| Property | Value | Conditions | Source(s) |

| Refractive Index | 1.4570 - 1.4610 | at 20 °C | [1][7][13] |

| Solubility | Miscible | In water and alcohols | [1][4] |

| pKa | 14.37 ± 0.10 | Predicted | [1][2] |

| LogP (o/w) | -1.298 | Estimated | [8] |

| pH | 10.2 | 10 g/L in H₂O at 20 °C | [12] |

Experimental Protocols for Property Determination

While specific experimental reports for 2-(2-Aminoethoxy)ethanol are not detailed in common literature, the determination of its physical properties follows standard, well-established laboratory procedures. Below are generalized methodologies for key experiments.

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology (Distillation Method):

-

Apparatus Setup: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: A sample of 2-(2-Aminoethoxy)ethanol is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: The sample is gradually heated. As the liquid boils, the vapor rises into the distillation head.

-

Temperature Reading: The thermometer bulb is positioned so that its top is level with the side-arm of the distillation head, ensuring it accurately measures the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Data Collection: The temperature is recorded when it stabilizes during a steady distillation rate (i.e., when condensate is consistently forming and dripping into the receiving flask). This stable temperature is the boiling point.

-

Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point can be corrected to the standard pressure (760 mmHg) if necessary, using a nomograph or the Clausius-Clapeyron relation.

Density Measurement

Objective: To determine the mass per unit volume of the substance.

Methodology (Pycnometer Method):

-

Preparation: A pycnometer (a flask with a specific, known volume) is thoroughly cleaned, dried, and weighed empty (m₁).

-

Sample Filling: The pycnometer is filled with 2-(2-Aminoethoxy)ethanol. Care is taken to avoid air bubbles. A ground-glass stopper with a capillary tube allows excess liquid to be expelled, ensuring the volume is precisely met.

-

Weighing: The filled pycnometer is weighed (m₂).

-

Calibration: The procedure is repeated with a reference substance of known density, typically deionized water, at the same temperature. The pycnometer is filled with water and weighed (m₃).

-

Calculation: The density (ρ) of the sample is calculated using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water

Refractive Index Measurement

Objective: To measure the extent to which light is bent when it passes through the substance, which is an indicator of purity.

Methodology (Abbe Refractometer):

-

Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water.

-

Sample Application: A few drops of 2-(2-Aminoethoxy)ethanol are placed on the prism surface of the refractometer.

-

Measurement: The prisms are closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature is also recorded, as the refractive index is temperature-dependent.

Visualized Experimental Workflow

As 2-(2-Aminoethoxy)ethanol is primarily a chemical intermediate rather than a molecule with a known biological signaling pathway, the following diagram illustrates a logical workflow for one of the key experimental protocols described above.

Caption: A standard workflow for determining the boiling point of a liquid via distillation.

References

- 1. 2-(2-Aminoethoxy)ethanol CAS#: 929-06-6 [m.chemicalbook.com]

- 2. 2-(2-Aminoethoxy)ethanol | 929-06-6 | Benchchem [benchchem.com]

- 3. atamankimya.com [atamankimya.com]

- 4. Diglycolamine | C4H11NO2 | CID 13578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(2-Aminoethoxy)ethanol | 929-06-6 [chemicalbook.com]

- 6. 929-06-6 | 2-(2-Aminoethoxy)ethanol [chemindex.com]

- 7. 2-(2-Aminoethoxy)ethanol, 98% 100 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 2-(2-aminoethoxy) ethanol, 929-06-6 [thegoodscentscompany.com]

- 9. 2-2-aminoethoxy Ethanol | 929-06-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 10. 2-(2-アミノエトキシ)エタノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. 2-(2-Aminoethoxy)ethanol, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Synthesis of 2-(2-Aminoethoxy)ethanol from Diethylene Glycol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Aminoethoxy)ethanol (2-AEE), also known as diglycolamine, is a versatile chemical intermediate with significant applications in gas treatment, electronics, and as a precursor in the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-(2-Aminoethoxy)ethanol from diethylene glycol (DEG). It details the prevalent industrial method of direct reductive amination as well as an alternative multi-step laboratory-scale synthesis. This document includes detailed experimental protocols, tabulated quantitative data for easy comparison of reaction parameters, and visual diagrams of the synthetic pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

2-(2-Aminoethoxy)ethanol is a colorless liquid with a faint amine-like odor.[1] Its bifunctional nature, possessing both a primary amine and a primary alcohol group, makes it a valuable building block in organic synthesis. In the pharmaceutical industry, it can be used as a starting material or intermediate for the synthesis of various active pharmaceutical ingredients (APIs) and excipients. The efficient and selective synthesis of 2-AEE from readily available and cost-effective diethylene glycol is a topic of significant industrial and academic interest. This guide will explore the core methodologies for this transformation.

Synthetic Methodologies

Two primary strategies for the synthesis of 2-(2-Aminoethoxy)ethanol from diethylene glycol are discussed: direct reductive amination and a multi-step synthesis involving a phthalimide (B116566) intermediate.

Direct Reductive Amination of Diethylene Glycol

The most common industrial method for the synthesis of 2-(2-Aminoethoxy)ethanol is the direct amination of diethylene glycol with ammonia (B1221849) in the presence of a hydrogenation catalyst.[1][2] This process, often carried out in a continuous flow reactor, involves the reaction of DEG with a large molar excess of ammonia under elevated temperature and pressure.[1][2][3]

The reaction proceeds via the dehydrogenation of the alcohol to an intermediate aldehyde, which then reacts with ammonia to form an imine. The imine is subsequently hydrogenated to the desired primary amine.[4] A significant side reaction is the intramolecular cyclization of the intermediate, or of the final product, to form morpholine (B109124).[1][3] The selectivity towards 2-AEE over morpholine is a critical parameter in this process and is highly dependent on the catalyst and reaction conditions.[1][3]

Various catalysts have been developed for the reductive amination of diethylene glycol, with transition metals and their oxides being the most common.[1][2] Supported catalysts, such as cobalt oxide on alumina (B75360) or kieselguhr, are frequently employed.[1][3] The reaction is typically carried out in a hydrogen atmosphere to facilitate the reduction steps.[3]

Key process parameters that influence the yield and selectivity include temperature, pressure, the molar ratio of ammonia to diethylene glycol, and the hydrogen flow rate.[1][2][3] Generally, temperatures range from 150°C to 250°C and pressures from 10 to 260 bar.[1][2][3] A high molar ratio of ammonia to DEG is used to favor the formation of the primary amine and suppress the formation of secondary amines and other byproducts.[3]

The following protocols are derived from patented industrial processes and provide examples of the reaction conditions used for the synthesis of 2-AEE via direct reductive amination.

Protocol 1: Cobalt Oxide on Alumina Catalyst [1]

-

A tubular reactor is charged with 50 g of a catalyst comprising Cobalt Oxide on Alumina (equivalent to 15 wt % Co).

-

The catalyst is reduced at 200°C under a flow of hydrogen.

-

Diethylene glycol (62 g/hr), ammonia (325 g/hr), and hydrogen gas (53 NL/hr) are fed in a downflow mode into the reactor.

-

The reaction is maintained at a temperature of 180°C and a pressure of 14 bar (g) for 6.5 hours.

-

The resulting product mixture is collected and analyzed to determine the weight ratio of 2-AEE to morpholine.

Protocol 2: Cobalt Oxide on Kieselguhr Catalyst [1]

-

A tubular reactor is charged with 50 g of a catalyst comprising Cobalt Oxide on Kieselguhr (equivalent to 40 wt % Co).

-

The catalyst is reduced at 200°C under a flow of hydrogen.

-

Diethylene glycol (62 g/hr), ammonia (310 g/hr), and hydrogen gas (42 NL/hr) are fed in a downflow mode into the reactor.

-

The reaction is maintained at a temperature of 210°C and a pressure of 14 bar (g) for 6.75 hours.

-

The product mixture is collected and analyzed for the 2-AEE to morpholine ratio.

The following table summarizes the quantitative data from various experimental plans for the direct reductive amination of diethylene glycol.

| Plan | Catalyst | DEG Flow Rate (g/hr) | Ammonia Flow Rate (g/hr) | H₂ Flow Rate (NL/hr) | Temperature (°C) | Pressure (bar g) | Reaction Time (hr) | 2-AEE:Morpholine (w/w) | Reference |

| 1 | CoO on Alumina (15 wt% Co) | 62 | 325 | 53 | 180 | 14 | 6.5 | 4.3 | [1] |

| 2 | CoO on Alumina (15 wt% Co) | 73 | 382 | 62 | 180 | 14 | 6.5 | 6.2 | [1] |

| 3 | CoO on Kieselguhr (40 wt% Co) | 62 | 310 | 42 | 210 | 14 | 6.75 | 3.1 | [1] |

| 4 | CoO on Kieselguhr (40 wt% Co) | 62.5 | 320 | 43 | 210 | 14 | 7 | 3.8 | [1] |

Multi-step Synthesis via Gabriel Phthalimide Synthesis

An alternative to the high-pressure, high-temperature direct amination is a multi-step synthesis that can be performed under milder laboratory conditions.[5] This method is based on the Gabriel synthesis of primary amines and involves the conversion of diethylene glycol into a suitable leaving group precursor, followed by reaction with a protected amine source, and subsequent deprotection.[5] This approach avoids the formation of morpholine as a byproduct and can lead to high purity 2-AEE.[5]

The overall process can be divided into three main steps:

-

Tosylation of Diethylene Glycol: Diethylene glycol is reacted with p-toluenesulfonyl chloride (TsCl) to form 5-tosyloxy-3-oxapentanol. This step activates one of the hydroxyl groups for subsequent nucleophilic substitution.[5]

-

Reaction with Potassium Phthalate (B1215562): The tosyloxy intermediate is then reacted with potassium phthalate in a polar aprotic solvent like dimethylformamide (DMF) to yield 2-(2-phthalimidoethoxy)ethanol.[5]

-

Hydrazinolysis: The phthalimide protecting group is removed by reaction with hydrazine (B178648) monohydrate to liberate the primary amine, 2-(2-Aminoethoxy)ethanol.[5]

The following is a detailed protocol for the multi-step synthesis of 2-AEE.[5]

Step 1: Synthesis of 5-tosyloxy-3-oxapentanol

-

React p-toluenesulfonyl chloride with diethylene glycol. (Detailed conditions for this step are not fully provided in the source but would typically involve a base like pyridine (B92270) in a suitable solvent).

Step 2: Synthesis of 2-(2-phthalimidoethoxy)ethanol

-

Add 5-tosyloxy-3-oxapentanol and potassium phthalate to dry DMF. The concentration of potassium phthalate should be between 0.28 M and 0.32 M.

-

Reflux the reaction mixture in a nitrogen atmosphere for 18 to 22 hours at a temperature between 170°C and 190°C.

-

After cooling, extract the 2-(2-phthalimidoethoxy)ethanol from the reaction mixture using chloroform.

Step 3: Synthesis of 2-(2-Aminoethoxy)ethanol

-

Dissolve 0.26 mmoles of 2-(2-phthalimidoethoxy)ethanol in approximately 6 ml of absolute ethanol (B145695).

-

Add hydrazine monohydrate to the solution to form the final mixture.

-

Reflux the final mixture at a temperature of about 90°C for 24 hours in a nitrogen atmosphere.

-

After cooling the mixture to room temperature, extract the 2-(2-Aminoethoxy)ethanol using chloroform.

-

Purify the final product by column chromatography on silica (B1680970) gel using a 3:7 mixture of n-hexane and ethyl acetate.

The multi-step synthesis offers a high overall yield for the preparation of 2-(2-Aminoethoxy)ethanol.

| Step | Product | Yield | Reference |

| 1-3 | 2-(2-Aminoethoxy)ethanol | ~33% (overall) | [5] |

Visual Diagrams

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical pathways and experimental workflows described in this guide.

Caption: Workflow for the direct reductive amination of diethylene glycol.

Caption: Reaction pathway for the multi-step synthesis of 2-AEE.

Conclusion

The synthesis of 2-(2-Aminoethoxy)ethanol from diethylene glycol can be effectively achieved through two primary routes. The direct reductive amination is a robust industrial process that offers a direct conversion but requires high pressure and temperature, and careful control of conditions to maximize selectivity towards the desired product over morpholine. The multi-step Gabriel-type synthesis, while more laborious, provides a high-purity product under milder conditions, making it a suitable method for laboratory-scale preparations where the avoidance of high-pressure equipment is desirable. The choice of synthetic route will ultimately depend on the desired scale of production, available equipment, and the required purity of the final product. This guide provides the necessary technical details for researchers and professionals to evaluate and implement the most appropriate method for their specific needs.

References

- 1. The synthesis method of 2-(2-Aminoethoxy)ethanol_Chemicalbook [chemicalbook.com]

- 2. A Process For The Preparation Of 2 (2 Amino Ethoxy) Ethanol (2 Aee) [quickcompany.in]

- 3. US20120202995A1 - Process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine with 2aee: morpholine >3 - Google Patents [patents.google.com]

- 4. Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Gabriel Synthesis of 2-(2-Aminoethoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Gabriel synthesis for the production of 2-(2-aminoethoxy)ethanol (B1664899), a versatile bifunctional molecule with applications in pharmaceuticals and material science. The document details the reaction mechanism, provides a step-by-step experimental protocol, and presents a comparative analysis with other synthetic routes.

Introduction

The Gabriel synthesis, first reported by Siegmund Gabriel in 1887, is a cornerstone of amine synthesis in organic chemistry. It offers a robust method for the preparation of primary amines from alkyl halides, effectively circumventing the common issue of over-alkylation encountered in direct amination with ammonia (B1221849). The synthesis utilizes the phthalimide (B116566) anion as a surrogate for the ammonia anion. The acidic nature of the N-H bond in phthalimide (pKa ≈ 8.3) allows for its deprotonation to form a potent nucleophile. This nucleophile then reacts with an alkyl halide in an SN2 reaction. The final primary amine is liberated by the subsequent cleavage of the N-alkylphthalimide intermediate, typically via hydrazinolysis (the Ing-Manske procedure).

2-(2-Aminoethoxy)ethanol is a valuable building block due to its primary amine and hydroxyl functionalities. This guide will focus on a practical application of the Gabriel synthesis to produce this compound, starting from a readily available haloethoxyethanol derivative.

The Gabriel Synthesis Pathway for 2-(2-Aminoethoxy)ethanol

The synthesis of 2-(2-aminoethoxy)ethanol via the Gabriel pathway is a two-step process. The first step involves the N-alkylation of potassium phthalimide with a suitable 2-(2-haloethoxy)ethanol. The resulting intermediate, 2-(2-phthalimidoethoxy)ethanol, is then subjected to hydrazinolysis to release the desired primary amine.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reaction Mechanism of Aminoethoxyethanol with CO₂

This technical guide provides a comprehensive overview of the reaction mechanism between 2-(2-aminoethoxy)ethanol (B1664899) (AEEA) and carbon dioxide (CO₂). AEEA is recognized as a promising solvent for post-combustion CO₂ capture due to its favorable reaction kinetics and absorption capacity. This document details the reaction pathways, presents relevant quantitative data, outlines experimental methodologies, and provides visual representations of the core concepts.

Reaction Mechanism

This compound is a diamine containing both a primary and a secondary amine group, as well as a hydroxyl group.[1] This structural characteristic allows for multiple reaction pathways with CO₂. The primary amine group in AEEA is generally considered to react more rapidly with CO₂ than the secondary amine group.[1] The reaction in aqueous solutions is understood to proceed through one of two primary mechanisms: the zwitterion mechanism or the termolecular mechanism.[2][3]

Zwitterion Mechanism

The zwitterion mechanism, originally proposed by Caplow, involves a two-step process. First, the amine reacts with CO₂ to form a zwitterion intermediate. This intermediate is then deprotonated by a base (B), which can be another amine molecule, water, or a hydroxide (B78521) ion, to form a stable carbamate (B1207046) and a protonated base.

The reactions are as follows:

-

Zwitterion Formation: R₁R₂NH + CO₂ ⇌ R₁R₂N⁺HCOO⁻

-

Deprotonation: R₁R₂N⁺HCOO⁻ + B ⇌ R₁R₂NCOO⁻ + BH⁺

Termolecular Mechanism

The termolecular mechanism, proposed by Crooks and Donnellan, suggests a single-step reaction where a molecule of amine, a molecule of CO₂, and a base molecule collide simultaneously to form the carbamate.[4][5] In this pathway, the base assists in the removal of the proton at the same time the N-C bond is formed.

The overall reaction is:

R₁R₂NH + CO₂ + B ⇌ R₁R₂NCOO⁻ + BH⁺

Some studies suggest that the zwitterion mechanism provides a better correlation with experimental kinetic data for the AEEA-CO₂ system, while others have found the termolecular mechanism to offer a better fit.[2] Computational studies have highlighted the crucial role of water molecules in promoting the reaction by facilitating proton transfer through a ring-like structure.[1]

Given that AEEA possesses two amine groups, the reaction can proceed to form a dicarbamate, where CO₂ has reacted with both the primary and secondary amines.[4]

Quantitative Data

The reaction between AEEA and CO₂ has been characterized by various kinetic and thermodynamic parameters. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Rate Constants for the AEEA-CO₂ Reaction

| Parameter | Value | Temperature (K) | Mechanism | Reference |

| Zwitterion formation rate constant | 24.73 m³/(mol·s) | 308 | Zwitterion | [2] |

| Second-order rate constant (w.r.t. AEEA) | 3.3 x 10⁻³ m⁶/(mol²·s) | 308 | Termolecular | [2] |

Table 2: Activation Energy for the AEEA-CO₂ Reaction

| Parameter | Value | Reference |

| Activation Energy (Eₐ) | ~32 kJ/mol | [2] |

The activation energy for the AEEA-CO₂ system is notably lower than that of the benchmark solvent monoethanolamine (MEA), which is approximately 44 kJ/mol, indicating a lower energy barrier for the reaction.[2]

Experimental Protocols

The study of the AEEA-CO₂ reaction kinetics and thermodynamics involves specialized experimental setups.

Kinetic Measurements

A. Stirred Cell Reactor with Fall-in-Pressure Technique [2]

This method is used to determine the absorption rate of CO₂ into the aqueous AEEA solution under pseudo-first-order reaction conditions.

-

Apparatus: A stirred cell reaction calorimeter with a horizontal gas-liquid interface.

-

Procedure:

-

The reactor is filled with a known volume and concentration of aqueous AEEA solution.

-

The system is brought to the desired temperature and allowed to reach thermal equilibrium.

-

The air in the reactor is evacuated, and the system is filled with CO₂ to a specific initial pressure.

-

The stirrer is activated to create a flat gas-liquid interface with a known area.

-

The decrease in CO₂ pressure over time is monitored using a pressure transducer.

-

The overall kinetic rate constant is determined from the rate of pressure drop.

-

B. String of Discs Contactor [4][5]

This apparatus is used to measure the absorption kinetics over a range of temperatures and concentrations.

-

Apparatus: A column containing a string of rotating discs that are wetted by the amine solution.

-

Procedure:

-

The aqueous AEEA solution is fed to the top of the column and flows down over the rotating discs.

-

A gas mixture with a known concentration of CO₂ flows counter-currently up the column.

-

The system is operated at a constant temperature.

-

The rate of CO₂ absorption is determined by measuring the CO₂ concentration in the outlet gas stream.

-

Kinetic parameters are then derived from the absorption rate data.

-

Physicochemical Property Measurements[2]

Accurate kinetic modeling requires data on the physical properties of the solvent.

-

Density and Viscosity: Measured using a densitometer and a viscometer, respectively, over the relevant range of temperatures and concentrations.

-

CO₂ Solubility: The physical solubility of CO₂ in the aqueous AEEA solution is often determined using the N₂O analogy, where the solubility of N₂O is measured and then correlated to that of CO₂.

Speciation Analysis

A. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy [6]

NMR is a powerful tool for identifying and quantifying the various species (e.g., free amine, carbamate, bicarbonate) present in the CO₂-loaded solution at equilibrium.

-

Procedure:

-

A sample of the CO₂-loaded AEEA solution is prepared.

-

A ¹³C NMR spectrum of the sample is acquired.

-

The chemical shifts of the peaks in the spectrum are used to identify the different carbon-containing species.

-

The relative areas of the peaks are used to determine the concentration of each species.

-

Visualizations

Reaction Mechanism Pathway

The following diagram illustrates the zwitterion mechanism for the reaction of the primary amine group in AEEA with CO₂.

Caption: Zwitterion mechanism for AEEA and CO₂ reaction.

Experimental Workflow: Stirred Cell Reactor

The diagram below outlines the typical workflow for a kinetic experiment using a stirred cell reactor.

Caption: Workflow for kinetic studies using a stirred cell reactor.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics of the reaction of carbon dioxide with aqueous solutions of 2-((2-aminoethyl)amino)ethanol | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Aminoethoxyethanol as a bifunctional molecule amine and alcohol

An In-depth Technical Guide to Aminoethoxyethanol: A Bifunctional Molecule

Introduction

2-(2-Aminoethoxy)ethanol, also known as diethylene glycolamine (DGA) or diglycolamine, is a versatile organic compound valued for its bifunctional nature.[1][2] Its structure incorporates both a primary amine (-NH2) and a primary hydroxyl (-OH) group, allowing it to participate in a wide range of chemical reactions characteristic of both amines and alcohols.[1][3] This dual functionality makes it a crucial intermediate and building block in various fields, including pharmaceuticals, gas treatment, polymer chemistry, and the synthesis of surfactants and corrosion inhibitors.[1][4][5][6] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, with a focus on its role in research and drug development.

Physicochemical and Toxicological Properties

This compound is a colorless to light yellow, slightly viscous liquid with a mild, fish-like amine odor.[4][5][7] It is stable under normal conditions but is hygroscopic.[1] Its complete miscibility with water and alcohols is a key property for many of its applications.[1][5]

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 929-06-6[8] |

| Molecular Formula | C4H11NO2[8] |

| Molar Mass | 105.14 g/mol [8] |

| Appearance | Colorless to light yellow clear liquid[1][7] |

| Density / Specific Gravity | 1.05 - 1.06 at 20 °C[1][9] |

| Melting Point | -12.5 °C[9][10] |

| Boiling Point | 218 - 224 °C[9][10] |

| Flash Point | 127 °C / 260.6 °F[10] |

| Water Solubility | Completely miscible[1][5] |

| Vapor Pressure | <0.1 hPa at 20 °C[9] |

| pH | 10.2 (10 g/L aqueous solution at 20°C)[10] |

Table 2: Toxicological Data for this compound

| Test | Species | Route | Value |

|---|---|---|---|

| LD50 | Rat | Oral | 3000 - 5,660 mg/kg[9][11] |

| LD50 | Rabbit | Dermal | 1,190 mg/kg[11] |

| LC50 (96 h) | Golden orfe (Leuciscus idus) | - | 460 mg/l[12] |

| EC50 (48 h) | Water flea (Daphnia magna) | - | 190 mg/l[12] |

| IC50 (72 h) | Green algae (Desmodesmus subspicatus) | - | 162 mg/l[12] |

Safety and Handling: this compound is classified as a corrosive material that can cause severe skin burns and eye damage.[11][12][13] It is incompatible with strong oxidizing agents, strong acids, isocyanates, and anhydrides.[2][7][14] Handling requires appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.[10][14]

Bifunctional Reactivity and Chemical Synthesis

The presence of both an amine and a hydroxyl group on the same molecule allows for selective reactions at either functional group, making it a highly versatile chemical intermediate.

Core Reactivity

-

Amine Group Reactions: The primary amine group is basic and nucleophilic. It readily neutralizes acids to form salts, participates in peptide coupling reactions with carboxylic acids to form amides, and reacts with compounds such as isocyanates, epoxides, and acid halides.[1][2][7]

-

Hydroxyl Group Reactions: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.[1] It can also undergo esterification and other reactions typical of primary alcohols.

Synthesis Protocols

Several methods are employed for the industrial and laboratory synthesis of this compound.

Protocol 1: Catalytic Amination of Diethylene Glycol (DEG)

This is a common industrial method involving the reaction of diethylene glycol with ammonia (B1221849) in the presence of a catalyst. The process often yields morpholine (B109124) as a co-product, with the ratio of products depending on the catalyst and reaction conditions.[4]

-

Reaction: Diethylene Glycol + Ammonia → 2-(2-Aminoethoxy)ethanol + Morpholine

-

Catalyst: Metal or metal oxide catalysts, such as Cobalt Oxide on Kieselguhr, are typically used.[4]

-

Procedure Outline:

-

A catalyst (e.g., 50 g of Cobalt Oxide on Kieselguhr) is charged into a tubular reactor and reduced under a hydrogen flow at approximately 200°C.[4]

-

A feed mixture of diethylene glycol (DEG), ammonia, and hydrogen gas is passed through the reactor in downflow mode.[4]

-

The reaction is maintained at a specific temperature and pressure to optimize the yield of this compound.[4]

-

The product stream is then purified, typically through distillation, to separate this compound from unreacted starting materials, morpholine, and other byproducts.

-

Table 3: Example Experimental Parameters for the Amination of DEG

| Parameter | Plan 3[4] | Plan 4[4] |

|---|---|---|

| Catalyst | 50 g Co Oxide on Kieselguhr | 50 g Co Oxide on Kieselguhr |

| DEG Feed Rate | 62 g/hr | 62.5 g/hr |

| Ammonia Feed Rate | 310 g/hr | 320 g/hr |

| Hydrogen Feed Rate | 42 NL/hr | 43 NL/hr |

| Temperature | 210 °C | 210 °C |

| Pressure | 14 Bar (g) | 14 Bar (g) |

| Duration | 6.75 hours | 7 hours |

| Result (AEE:Morpholine Ratio) | 3.1 | 3.8 |

Protocol 2: Gabriel Synthesis

A multi-step laboratory method for producing high-purity this compound involves the Gabriel synthesis, which avoids the formation of secondary and tertiary amines.[15]

-

Methodology:

-

Step 1: Tosylation of Diethylene Glycol: Diethylene glycol is reacted with p-toluenesulfonyl chloride to form 5-tosyloxy-3-oxapentanol.[15]

-

Step 2: Reaction with Potassium Phthalate (B1215562): The resulting tosylated intermediate is reacted with potassium phthalate to produce 2-(2-phthalimidoethoxy) ethanol (B145695).[15] This step introduces a protected nitrogen group.

-

Step 3: Hydrazinolysis: The phthalimide (B116566) group is cleaved by reacting 2-(2-phthalimidoethoxy) ethanol with hydrazine (B178648) monohydrate in refluxing ethanol. This reaction releases the primary amine, yielding the final product, 2-(2-aminoethoxy)ethanol.[15]

-

-

Purification: The final product is purified by column chromatography on silica (B1680970) gel.[15]

-

Yield: An overall yield of approximately 33% from diethylene glycol has been reported for this method.[15]

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool for researchers, particularly in the life sciences and drug development sectors.

-

Pharmaceutical Intermediate: It is a key reactant in the synthesis of more complex active pharmaceutical ingredients (APIs). For instance, it has been used in the preparation of TD-4306, a long-acting β2 agonist investigated for the treatment of asthma and chronic obstructive pulmonary disease.[16]

-

PEG Linker Chemistry: this compound serves as a short, hydrophilic polyethylene (B3416737) glycol (PEG) linker, often referred to as "Amino-PEG2-alcohol".[7] These linkers are used to connect different molecules. The terminal amino group can be reacted with activated esters or carbonyls, while the hydroxyl group offers another point for modification. This is particularly useful in creating bioconjugates, such as modifying oligonucleotides or peptides to alter their properties.[17]

-

Prodrug Development: The concept of prodrugs involves chemically modifying a drug to improve its pharmacological or pharmaceutical properties, such as bioavailability or targeted delivery.[18] While specific prodrugs based on this compound are not extensively detailed, its amine and alcohol functionalities make it a suitable promoiety. For example, the amine group could be used to form an amide linkage with a carboxylic acid-containing drug, potentially improving its transport across biological membranes via amino acid transporters.[18]

-

Broader Industrial Uses: Beyond the laboratory, this compound is widely used for the bulk removal of acidic gases like H₂S and CO₂ from natural gas streams.[3][4][5] It is also a precursor for synthesizing surfactants, emulsifiers, foam stabilizers, and corrosion inhibitors used in personal care products, metalworking fluids, and detergents.[5][6]

Conclusion

This compound is a quintessential bifunctional molecule, offering the distinct reactivities of both a primary amine and a primary alcohol. This dual nature, combined with its physical properties, makes it an exceptionally versatile and valuable chemical. From large-scale industrial processes like gas sweetening to sophisticated applications in pharmaceutical synthesis and bioconjugation, its utility is extensive. For researchers and drug development professionals, this compound represents a fundamental building block, enabling the synthesis of complex molecules and the modification of biologics, underscoring its continued importance in modern chemistry and life sciences.

References

- 1. Buy this compound (EVT-8523875) [evitachem.com]

- 2. 2-(2-AMINOETHOXY)ETHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. nbinno.com [nbinno.com]

- 4. The synthesis method of 2-(2-Aminoethoxy)ethanol_Chemicalbook [chemicalbook.com]

- 5. atamankimya.com [atamankimya.com]

- 6. nbinno.com [nbinno.com]

- 7. 2-(2-Aminoethoxy)ethanol | 929-06-6 [chemicalbook.com]

- 8. 2-(2-Aminoethoxy)ethanol synthesis - chemicalbook [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. fishersci.com [fishersci.com]

- 11. www1.mscdirect.com [www1.mscdirect.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. nj.gov [nj.gov]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents [patents.google.com]

- 16. Page loading... [wap.guidechem.com]

- 17. researchgate.net [researchgate.net]

- 18. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-(2-Aminoethoxy)ethanol in Polar vs. Non-Polar Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-aminoethoxy)ethanol (B1664899), a versatile solvent and chemical intermediate. Understanding its behavior in various solvent systems is critical for its application in pharmaceutical formulations, chemical synthesis, and gas treatment processes. This document outlines its solubility profile, the underlying chemical principles, and standardized methods for its determination.

Core Concept: The Role of Molecular Structure in Solubility

The solubility of 2-(2-aminoethoxy)ethanol is fundamentally dictated by its molecular structure. It possesses both polar and non-polar characteristics, making it an interesting case study in solvent-solute interactions.

-

Polar Nature: The presence of a primary amine (-NH2) group and a terminal hydroxyl (-OH) group allows for the formation of strong hydrogen bonds with polar solvents like water and alcohols. These interactions are the primary driving force for its high solubility in polar media.[1][2][3][4]

-

Ether Linkage: The ether linkage (-O-) in the backbone of the molecule introduces some degree of polarity and can also participate in hydrogen bonding as a hydrogen bond acceptor.

-

Non-Polar Character: The ethylene (B1197577) (-CH2CH2-) groups contribute to the non-polar character of the molecule. However, the influence of the highly polar amine and hydroxyl groups dominates, leading to overall high polarity.

This amphiphilic nature, though skewed towards polarity, governs its miscibility with a range of solvents. The general principle of "like dissolves like" is well-demonstrated by the solubility profile of 2-(2-aminoethoxy)ethanol.

Quantitative Solubility Data

Despite its widespread use, precise quantitative solubility data for 2-(2-aminoethoxy)ethanol in a broad spectrum of organic solvents is not extensively documented in publicly available literature. The information is most commonly reported in qualitative terms such as "miscible," "immiscible," or "sparingly soluble." The following tables summarize the available qualitative and semi-quantitative solubility data.

Table 1: Solubility of 2-(2-Aminoethoxy)ethanol in Polar Solvents

| Solvent | Classification | Solubility |

| Water | Protic | Miscible[1][2][3][5][6][7] |

| Methanol | Protic | Miscible[1][2][3] |

| Ethanol | Protic | Miscible[1][2][3] |

| Isopropanol | Protic | Miscible[1][2][3] |

| Dimethyl Sulfoxide (DMSO) | Aprotic | Sparingly Soluble[8][9] |

| Acetone | Aprotic | Data not readily available |

Table 2: Solubility of 2-(2-Aminoethoxy)ethanol in Non-Polar and Weakly Polar Solvents

| Solvent | Classification | Solubility |

| Toluene | Aromatic Hydrocarbon | Miscible[1][2] |

| Hexane | Aliphatic Hydrocarbon | Immiscible[1][2][6] |

| Diethyl Ether | Ether | Practically Immiscible[1][2][6] |

| Chloroform | Halogenated Hydrocarbon | Sparingly Soluble[8][9] |

Experimental Protocols for Solubility Determination

While a specific, universally adopted experimental protocol for determining the solubility of 2-(2-aminoethoxy)ethanol was not identified in the reviewed literature, a standardized approach can be derived from established methodologies such as those outlined by the Organisation for Economic Co-operation and Development (OECD) and ASTM International. The following is a detailed methodology for the determination of the miscibility of a liquid, like 2-(2-aminoethoxy)ethanol, in a solvent.

Methodology: Visual Miscibility Determination (Adapted from ASTM D1722)

This method is suitable for a qualitative assessment of miscibility.

1. Objective: To determine if 2-(2-aminoethoxy)ethanol is miscible, partially miscible, or immiscible with a given solvent at a specified temperature (e.g., 25°C).

2. Materials:

- 2-(2-Aminoethoxy)ethanol (purity ≥98%)

- Test solvents (analytical grade)

- Graduated glass cylinders or volumetric flasks (10 mL or 25 mL) with stoppers

- Constant temperature bath

- Vortex mixer or shaker

3. Procedure:

- Ensure all glassware is clean and dry.

- Bring the 2-(2-aminoethoxy)ethanol and the test solvent to the desired temperature by placing them in a constant temperature bath for at least 30 minutes.

- In a graduated cylinder, add a specific volume of the test solvent (e.g., 5 mL).

- To this, add an equal volume of 2-(2-aminoethoxy)ethanol (e.g., 5 mL).

- Stopper the cylinder and invert it 10-15 times or mix using a vortex mixer for 1 minute to ensure thorough mixing.

- Place the cylinder back in the constant temperature bath and allow it to stand for 30 minutes.

- Visually inspect the mixture against a dark background.

- Miscible: A single, clear, and uniform liquid phase is observed.

- Partially Miscible: The solution appears cloudy or shows signs of separation into two distinct layers.

- Immiscible: Two clear, distinct liquid layers are observed.

4. Data Reporting: Report the solubility as miscible, partially miscible, or immiscible at the specified temperature and volume ratio.

Methodology: Quantitative Solubility Determination by Isothermal Shake-Flask Method (Adapted from OECD Guideline 105)

This method is employed to determine the saturation concentration of a solute in a solvent at a given temperature.

1. Objective: To quantitatively determine the solubility of 2-(2-aminoethoxy)ethanol in a specific solvent at equilibrium.

2. Materials:

- 2-(2-Aminoethoxy)ethanol (purity ≥98%)

- Test solvent (analytical grade)

- Flasks with airtight stoppers

- Thermostatically controlled shaker or incubator

- Centrifuge (if necessary for phase separation)

- Syringes and syringe filters (solvent-compatible)

- Analytical instrumentation for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

3. Procedure:

- Prepare a series of flasks containing a known volume of the test solvent.

- Add an excess amount of 2-(2-aminoethoxy)ethanol to each flask to ensure that a saturated solution is formed.

- Seal the flasks and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

- Agitate the flasks for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

- After the equilibration period, stop the agitation and allow the flasks to stand in the constant temperature bath for at least 24 hours to allow for phase separation.

- Carefully withdraw an aliquot of the solvent phase using a syringe, ensuring no undissolved solute is taken. If necessary, filter the aliquot through a syringe filter that is pre-equilibrated to the test temperature.

- Accurately dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

- Analyze the diluted sample using a validated analytical method (e.g., GC-FID) to determine the concentration of 2-(2-aminoethoxy)ethanol.

- Repeat the analysis for samples taken at different equilibration times to confirm that equilibrium has been reached (i.e., the concentration does not change significantly between time points).

4. Data Reporting: The solubility is reported as the mean concentration from replicate flasks after equilibrium has been established, typically in units of g/100 mL or mol/L, at the specified temperature.

Visualizations

The following diagrams illustrate the conceptual basis of 2-(2-aminoethoxy)ethanol's solubility and a typical experimental workflow for its determination.

Caption: Conceptual diagram of 2-(2-aminoethoxy)ethanol's solubility.

Caption: Workflow for quantitative solubility determination.

References

- 1. Buy Aminoethoxyethanol (EVT-8523875) [evitachem.com]

- 2. atamankimya.com [atamankimya.com]

- 3. Diglycolamine | C4H11NO2 | CID 13578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 2-AMINOETHOXY ETHANOL (DGA) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 6. 2-(2-Aminoethoxy)ethanol, 98% 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 929-06-6 | 2-(2-Aminoethoxy)ethanol [chemindex.com]

- 8. 2-(2-Aminoethoxy)ethanol CAS#: 929-06-6 [m.chemicalbook.com]

- 9. 2-(2-Aminoethoxy)ethanol | 929-06-6 [chemicalbook.com]

A Technical Guide to Aminoethoxyethanol and its Synonyms in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Aminoethoxyethanol, a versatile chemical compound widely utilized in various scientific and industrial fields. The guide will focus on its key synonyms, applications in biomedical research, particularly in bioconjugation and as a linker in drug delivery systems, and will provide detailed experimental protocols and quantitative data where available in the scientific literature.

Core Synonyms in Scientific Literature

This compound is known by several synonyms in scientific and commercial contexts. The consistent use of its CAS (Chemical Abstracts Service) number is the most unambiguous way to identify this compound.

| Synonym | CAS Number | Common Context of Use |

| 2-(2-Aminoethoxy)ethanol (B1664899) | 929-06-6 | Predominantly in chemical and scientific literature.[1][2][3][4][5] |

| Diglycolamine® (DGA) | 929-06-6 | Widely used commercial and industrial name.[1] |

| Diethylene Glycol Amine | 929-06-6 | Common chemical name. |

| 2-Amino-2'-hydroxydiethyl ether | 929-06-6 | Systematic chemical name. |

| Ethanol, 2-(2-aminoethoxy)- | 929-06-6 | Name used in some chemical databases. |

Applications in Drug Development and Biological Research

While this compound has broad industrial applications, its utility in the life sciences, particularly in drug development, is centered on its properties as a linker or spacer molecule. Its bifunctional nature, possessing both a primary amine and a hydroxyl group, allows for its conjugation to various molecules of interest.

One notable application is in the synthesis of modified oligonucleotides. 2-(2-Aminoethoxy)ethanol can be used to create a 5'-amino modifier, which provides a reactive primary amine at the 5'-end of an oligonucleotide. This terminal amine can then be used to attach a variety of labels, such as fluorescent dyes, quenchers, or other moieties to facilitate the development of diagnostic probes or therapeutic oligonucleotides.

Experimental Protocols

The following section details a key experimental protocol for the synthesis of a 2-(2-aminoethoxy)ethanol-based 5'-amino modifier for solid-supported oligonucleotides, as described in the scientific literature.

Synthesis of a 2-(2-aminoethoxy)ethanol-based 5'-amino modifier

This protocol outlines the synthesis of a monomethoxytrityl (MMT) protected H-phosphonate of 2-(2-aminoethoxy)ethanol, which can be used in automated oligonucleotide synthesis.

Materials:

-

2-(2-Aminoethoxy)ethanol

-

Monomethoxytrityl chloride (MMTr-Cl)

-

Triethylamine

-

Diphenyl-H-phosphonate

-

Water

Procedure:

-

Protection of the amino group: 2-(2-Aminoethoxy)ethanol is reacted with monomethoxytrityl chloride in pyridine with triethylamine. This step selectively protects the primary amine with the MMT group, which is a common protecting group in oligonucleotide synthesis. The reaction is typically carried out at room temperature for 2 hours.

-

H-phosphonate formation: The MMT-protected this compound is then reacted with diphenyl-H-phosphonate. This reaction introduces the H-phosphonate group at the hydroxyl position. This step is also typically performed at room temperature for 1 hour.

-

Hydrolysis: The final step is the hydrolysis of the intermediate product with water, which is carried out overnight at room temperature to yield the desired MMT-protected 2-(2-aminoethoxy)ethanol H-phosphonate.

This synthetic scheme provides a foundational method for incorporating an amino-linker into an oligonucleotide, which can then be used for a variety of downstream applications in drug development and diagnostics.

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for the synthesis of the 2-(2-aminoethoxy)ethanol-based 5'-amino modifier.

Signaling Pathways and Logical Relationships

Currently, there is a lack of direct evidence in the scientific literature implicating this compound or its simple derivatives in the modulation of specific intracellular signaling pathways. Its primary role in a biological context is that of a synthetic tool, specifically as a linker to connect different molecular entities.

The logical relationship in which this compound participates is therefore not a biological signaling cascade, but rather a synthetic pathway designed to create functional biomolecules. The diagram below illustrates the logical workflow of utilizing an this compound-derived amino modifier in a common bioconjugation technique.

This guide has summarized the key synonyms and the primary application of this compound in the context of drug development and biological research. While direct quantitative data and involvement in signaling pathways are not extensively documented, its role as a synthetic linker is well-established, providing a valuable tool for the construction of complex biomolecules for therapeutic and diagnostic purposes. Further research into the biological effects of this compound-containing conjugates may reveal more direct interactions with cellular pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A Robust Strategy for Introducing Amino‐Modifiers in Nucleic Acids: Enabling Novel Amino Tandem Oligonucleotide Synthesis in DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(2-Aminoethoxy)ethanol synthesis - chemicalbook [chemicalbook.com]

- 5. 2-(2-aminoethoxy)ethanol synthesis | Sigma-Aldrich [sigmaaldrich.cn]

The Pivotal Role of 2-(2-Aminoethoxy)ethanol as a Versatile Chemical Intermediate: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

2-(2-Aminoethoxy)ethanol (AEE), also known as Diglycolamine® (DGA®), is a vital organic compound characterized by the presence of both a primary amine and a primary alcohol functional group. This dual functionality imparts a unique combination of chemical reactivity and physical properties, establishing AEE as a cornerstone intermediate in a multitude of industrial and pharmaceutical applications. This technical guide delves into the fundamental aspects of AEE, providing a comprehensive overview of its synthesis, key reactions, and diverse applications, with a focus on quantitative data, detailed experimental protocols, and visual representations of its core chemical transformations and industrial processes.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of 2-(2-Aminoethoxy)ethanol is paramount for its safe handling and effective utilization in various applications.

Table 1: Physicochemical Properties of 2-(2-Aminoethoxy)ethanol

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₁NO₂ | [1] |

| Molecular Weight | 105.14 g/mol | [1] |

| CAS Number | 929-06-6 | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Odor | Faint, fish-like | [2] |

| Boiling Point | 218-224 °C | [1] |

| Melting Point | -12.5 °C | |

| Density | 1.048 g/mL at 25 °C | [1] |

| Flash Point | 127 °C (260.6 °F) | [1] |

| Solubility | Miscible with water | |

| pH | 10.2 (10 g/L aqueous solution at 20°C) |

Safety Information: 2-(2-Aminoethoxy)ethanol is a corrosive substance and requires careful handling in a well-ventilated area.[2] It is crucial to use appropriate personal protective equipment (PPE), including gloves and eye protection.[1] A comprehensive review of the Safety Data Sheet (SDS) is essential before handling this chemical.

Synthesis of 2-(2-Aminoethoxy)ethanol

The primary industrial synthesis of 2-(2-Aminoethoxy)ethanol involves the amination of diethylene glycol (DEG) with ammonia (B1221849). This reaction is typically carried out at elevated temperatures and pressures in the presence of a catalyst. The reaction conditions can be tuned to favor the formation of AEE over the co-product, morpholine (B109124).

Reaction Pathway: Synthesis of AEE and Morpholine from Diethylene Glycol

The synthesis proceeds through the initial formation of AEE, which can then undergo an intramolecular cyclization to form morpholine.

Caption: Synthesis of AEE and Morpholine from DEG.

Experimental Conditions for AEE Synthesis

The ratio of AEE to morpholine in the product mixture is highly dependent on the reaction conditions, including the catalyst, temperature, pressure, and reactant molar ratio.

Table 2: Exemplary Reaction Conditions for the Synthesis of AEE from DEG and Ammonia

| Plan | Catalyst | Temperature (°C) | Pressure (Bar) | DEG Flow Rate (g/hr) | Ammonia Flow Rate (g/hr) | H₂ Flow Rate (NL/hr) | AEE:Morpholine Weight Ratio | Reference |

| 1 | Cobalt Oxide on Alumina (15 wt% Co) | 180 | 14 | 62 | 325 | 53 | 4.3 | [3] |

| 2 | Cobalt Oxide on Alumina (15 wt% Co) | 180 | 14 | 73 | 382 | 62 | 6.2 | [3] |

| 3 | Cobalt Oxide on Kieselguhr (40 wt% Co) | 210 | 14 | 62 | 310 | 42 | 3.1 | [3] |

| 4 | Cobalt Oxide on Kieselguhr (40 wt% Co) | 210 | 14 | 62.5 | 320 | 43 | 3.8 | [3] |

Detailed Experimental Protocol: Synthesis of AEE (Illustrative)

This protocol is a generalized representation based on typical industrial practices.

Materials:

-

Diethylene glycol (DEG)

-

Anhydrous ammonia (NH₃)

-

Hydrogen (H₂)

-

Cobalt-based catalyst (e.g., Cobalt Oxide on Alumina)

Equipment:

-

High-pressure tubular reactor

-

High-pressure liquid and gas feed pumps

-

Temperature and pressure controllers

-

Gas-liquid separator

-

Distillation column

Procedure:

-

Catalyst Activation: The catalyst is charged into the tubular reactor and activated (e.g., reduced under a hydrogen flow at an elevated temperature, such as 200°C).[3]

-

Reaction: Diethylene glycol, ammonia, and hydrogen are continuously fed into the reactor at the desired flow rates and molar ratios (see Table 2). The reactor is maintained at the specified temperature and pressure.[3]

-

Separation: The reaction mixture exiting the reactor is passed through a gas-liquid separator to remove unreacted ammonia and hydrogen.

-

Purification: The liquid product, containing AEE, morpholine, unreacted DEG, and water, is purified by fractional distillation to isolate AEE.

Analysis: The product composition is typically determined by gas chromatography-mass spectrometry (GC-MS) to quantify the relative amounts of AEE and morpholine.[4][5][6][7][8]

Key Applications of Aminoethoxyethanol as a Chemical Intermediate

The bifunctional nature of AEE makes it a versatile building block for the synthesis of a wide range of commercially important chemicals.

Synthesis of Morpholine

AEE is a direct precursor to morpholine, a heterocyclic amine with numerous applications, including as a corrosion inhibitor, solvent, and intermediate in the synthesis of pharmaceuticals and agricultural chemicals. The intramolecular cyclization of AEE to morpholine is typically acid-catalyzed.

Detailed Experimental Protocol: Synthesis of Morpholine from AEE (Illustrative)

Materials:

-

2-(2-Aminoethoxy)ethanol (AEE)

-

Hydrogenation-dehydrogenation catalyst (e.g., copper chromite)

-

Ammonia (optional, can influence selectivity)

-

Hydrogen

Equipment:

-

Trickle bed reactor

-

High-pressure pumps

-

Temperature and pressure controllers

-

Product separation and purification system

Procedure:

-

Catalyst Loading: The trickle bed reactor is packed with a suitable hydrogenation-dehydrogenation catalyst.

-

Reaction: A stream of AEE, often in the presence of hydrogen and sometimes ammonia, is passed through the heated catalyst bed.[5] Reaction temperatures typically range from 140°C to 280°C, with pressures from 125 to 500 psig.[5]

-

Product Separation: The reaction products are cooled and separated to isolate morpholine. Unreacted AEE can be recycled back to the reactor.

Surfactant Production

The primary amine group of AEE can react with fatty acids or their derivatives (e.g., fatty acid chlorides or esters) to form N-acyl amino acid surfactants. These surfactants exhibit excellent foaming, emulsifying, and cleansing properties and are used in personal care products and industrial cleaners.

Reaction Pathway: Formation of an N-acyl Amino Acid Surfactant

Caption: Synthesis of an N-acyl amino acid surfactant from AEE.

Detailed Experimental Protocol: Synthesis of N-lauroyl-aminoethoxyethanol (Illustrative)

Materials:

-

2-(2-Aminoethoxy)ethanol (AEE)

-

Lauroyl chloride

-

Sodium hydroxide (B78521) (or other suitable base)

-

Anhydrous solvent (e.g., dichloromethane)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve AEE in the anhydrous solvent in the round-bottom flask and cool the mixture in an ice bath.

-

Addition of Lauroyl Chloride: Slowly add lauroyl chloride to the cooled AEE solution via the dropping funnel while stirring. Maintain the temperature below 5°C.

-

Neutralization: After the addition is complete, add a solution of sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

-

Workup: Transfer the reaction mixture to a separatory funnel and wash sequentially with dilute acid, water, and brine.

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the N-lauroyl-aminoethoxyethanol surfactant.

Analysis: The structure and purity of the synthesized surfactant can be confirmed using techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy.

Gas Sweetening

Aqueous solutions of AEE are widely used in the oil and gas industry for the removal of acidic gases, such as hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂), from natural gas and refinery streams.[2][9][10][11][12] This process, known as gas sweetening, is crucial for meeting product quality specifications and environmental regulations. AEE's high reactivity and low vapor pressure make it an effective absorbent for these acid gases.

Workflow: Amine Gas Treating Process with AEE

Caption: Amine gas treating process using AEE.

Role in Drug Development

AEE and its derivatives serve as important building blocks in the synthesis of various active pharmaceutical ingredients (APIs). The morpholine ring, readily synthesized from AEE, is a key structural motif in several drugs. For example, the antidepressant and ADHD medication Viloxazine (B1201356) contains a morpholine ring.[13][14][15][16] The synthesis of Viloxazine often involves the reaction of 2-ethoxyphenol (B1204887) with epichlorohydrin, followed by reaction with an amine to form the morpholine ring, a transformation where AEE-derived chemistry is highly relevant.[13][14][15][16]

Furthermore, derivatives of AEE, such as [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA), are utilized as linkers in drug discovery and development.[17] These linkers can be used to attach drugs to carrier molecules or to modify the pharmacokinetic properties of a drug.[17][18][19][20]

Conclusion

2-(2-Aminoethoxy)ethanol is a remarkably versatile and indispensable chemical intermediate. Its unique bifunctional nature allows for a wide array of chemical transformations, making it a critical starting material for the synthesis of morpholine, various surfactants, and as a key component in gas sweetening processes. Its role extends into the pharmaceutical industry, where it and its derivatives are integral to the synthesis of complex bioactive molecules. The continued exploration of AEE's reactivity and applications promises to further solidify its fundamental role in both industrial and research settings.

References

- 1. Synthesis routes of Viloxazine Hydrochloride [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The synthesis method of 2-(2-Aminoethoxy)ethanol_Chemicalbook [chemicalbook.com]

- 4. GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples--quantifying neonatal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ethanolamine Analysis by GC-MS using a Zebron ZB-5MSplus | Phenomenex [phenomenex.com]

- 7. phcogj.com [phcogj.com]

- 8. researchgate.net [researchgate.net]

- 9. Amine Gas Treatment - EPCM [epcmholdings.com]

- 10. Process flow sheets: Amine gas treatment process with flow sheet [processflowsheets.blogspot.com]

- 11. Amine treating unit schematic diagram | Plant Layout Plans | Process flow diagram - Typical oil refinery | Schematic Drawing Sample In An Industrial Plant [conceptdraw.com]

- 12. scribd.com [scribd.com]

- 13. Viloxazine Hydrochloride: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 14. EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives - Google Patents [patents.google.com]

- 15. EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]

- 16. US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]

- 17. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]

- 18. benchchem.com [benchchem.com]

- 19. New generation dopaminergic agents. 6. Structure-activity relationship studies of a series of 4-(aminoethoxy)indole and 4-(aminoethoxy)indolone derivatives based on the newly discovered 3-hydroxyphenoxyethylamine D2 template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Treating NASH and AMN with fewer side effects | Drug Discovery News [drugdiscoverynews.com]

The Nucleophilic Mechanism of 2-(2-Aminoethoxy)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Aminoethoxy)ethanol (B1664899) is a bifunctional molecule possessing both a primary amine and a primary hydroxyl group, each capable of acting as a nucleophile. This dual nucleophilicity allows it to participate in a variety of chemical reactions, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This technical guide provides an in-depth analysis of the nucleophilic mechanism of action of 2-(2-aminoethoxy)ethanol, detailing its reactivity with common electrophiles, presenting available kinetic data, and outlining experimental protocols for the characterization of its nucleophilic properties.

Introduction to the Nucleophilicity of 2-(2-Aminoethoxy)ethanol

The nucleophilic character of 2-(2-aminoethoxy)ethanol stems from the lone pairs of electrons on the nitrogen atom of the primary amine and the oxygen atom of the primary hydroxyl group. The amine group is generally a stronger nucleophile than the hydroxyl group in aprotic solvents, a trend that can be attributed to the lower electronegativity of nitrogen compared to oxygen, making its lone pair more available for donation. However, the reactivity of each nucleophilic center can be modulated by factors such as the solvent, temperature, and the nature of the electrophile.

Key Factors Influencing Nucleophilicity:

-

Charge: The neutral form of 2-(2-aminoethoxy)ethanol is nucleophilic. Deprotonation of the hydroxyl group to form an alkoxide would significantly enhance its nucleophilicity.

-

Steric Hindrance: As a relatively small and linear molecule, 2-(2-aminoethoxy)ethanol experiences minimal steric hindrance at its nucleophilic centers, allowing for facile attack on a wide range of electrophiles.

-

Solvent Effects: In polar protic solvents, hydrogen bonding can solvate the nucleophilic centers, particularly the amine, potentially decreasing its nucleophilicity. In polar aprotic solvents, this effect is diminished, and the intrinsic nucleophilicity of the amine is more pronounced.

-

Electronegativity: The nitrogen atom is less electronegative than the oxygen atom, making the amine lone pair more polarizable and generally more nucleophilic.

Mechanism of Action with Key Electrophiles

The primary amine of 2-(2-aminoethoxy)ethanol is typically the more reactive nucleophilic site in most reactions.

Reaction with Alkyl Halides (SN2 Reaction)

2-(2-Aminoethoxy)ethanol reacts with primary and secondary alkyl halides via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction involves the backside attack of the nucleophilic amine on the electrophilic carbon of the alkyl halide, leading to the displacement of the halide leaving group and the formation of a secondary amine.

Caption: SN2 reaction of 2-(2-aminoethoxy)ethanol with an alkyl halide.

Reaction with Acyl Chlorides (Nucleophilic Acyl Substitution)